4-Bromo-2-chloro-5-iodoaniline 4-Bromo-2-chloro-5-iodoaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC19923060
InChI: InChI=1S/C6H4BrClIN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2
SMILES:
Molecular Formula: C6H4BrClIN
Molecular Weight: 332.36 g/mol

4-Bromo-2-chloro-5-iodoaniline

CAS No.:

Cat. No.: VC19923060

Molecular Formula: C6H4BrClIN

Molecular Weight: 332.36 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-chloro-5-iodoaniline -

Specification

Molecular Formula C6H4BrClIN
Molecular Weight 332.36 g/mol
IUPAC Name 4-bromo-2-chloro-5-iodoaniline
Standard InChI InChI=1S/C6H4BrClIN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2
Standard InChI Key RMGSDNCUHZFTRV-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1I)Br)Cl)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Bromo-2-chloro-5-iodoaniline belongs to the class of halogenated anilines, featuring bromine (Br), chlorine (Cl), and iodine (I) substituents at the 4-, 2-, and 5-positions of the benzene ring, respectively. The amino group (-NH₂) at the 1-position confers nucleophilic reactivity, while the halogens modulate electronic effects and steric hindrance. Key identifiers include:

PropertyValueSource
Molecular FormulaC₆H₄BrClIN
Molecular Weight332.36 g/mol
IUPAC Name4-bromo-2-chloro-5-iodoaniline
Canonical SMILESC1=C(C(=CC(=C1I)Br)Cl)N
InChI KeyRMGSDNCUHZFTRV-UHFFFAOYSA-N

The compound’s ortho and para substitution pattern relative to the amino group directs electrophilic attacks to specific ring positions, a feature exploited in multi-step syntheses .

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural validation. The amino group’s N-H stretch appears near 3400 cm⁻¹ in IR, while halogen presence suppresses aromatic C-H vibrations . In ¹H NMR, the deshielded aromatic protons adjacent to electron-withdrawing halogens resonate downfield (δ 7.2–8.1 ppm), with coupling constants indicating substituent orientations .

Synthesis and Manufacturing

Halogenation Strategies

Synthesis typically begins with aniline derivatives, leveraging halogenation sequences to install Br, Cl, and I atoms. A common route involves:

  • Acetylation: Protecting the amino group via reaction with acetic anhydride to form acetanilide, preventing unwanted side reactions during halogenation .

  • Sequential Halogenation:

    • Bromination: Using Br₂ in acetic acid to introduce bromine at the 4-position.

    • Chlorination: Electrophilic chlorination with Cl₂ or SO₂Cl₂ at the 2-position.

    • Iodination: Employing ICl or KI/NaNO₂ in acidic media for 5-position iodination .

  • Deprotection: Hydrolysis of the acetyl group under acidic or basic conditions to regenerate the amino group .

Deamination Techniques

For applications requiring a deaminated product, 4-bromo-2-chloro-5-iodoaniline undergoes reductive deamination using isoamyl nitrite in N,N-dimethylformamide (DMF), yielding 1-bromo-3-chloro-5-iodobenzene . This method achieves >75% yield in microscale reactions, offering advantages over traditional Sandmeyer reactions .

Physicochemical Properties

Stability and Solubility

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in DMF, dimethyl sulfoxide (DMSO), and chlorinated solvents. Stability data are sparse, though halogenated anilines generally degrade under UV light, necessitating storage in amber containers .

Thermal Behavior

Melting points are unreported for the 5-iodo isomer, but analogous compounds (e.g., 4-bromo-2-chloro-6-iodoaniline) melt at 148–150°C . Differential scanning calorimetry (DSC) would provide insights into thermal decomposition pathways.

Applications in Industrial and Research Contexts

Pharmaceutical Intermediates

The compound’s halogen-rich structure facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl scaffolds prevalent in drug candidates. For example, it serves as a precursor to kinase inhibitors and antimicrobial agents .

Agrochemical Development

In agrochemistry, derivatives of 4-bromo-2-chloro-5-iodoaniline are incorporated into herbicides and pesticides, leveraging halogen interactions with biological targets.

Materials Science

The iodine atom’s polarizability enables applications in liquid crystals and organic semiconductors, where halogen bonding enhances material stability .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent studies emphasize solvent-free halogenation and catalytic iodination to reduce waste. For instance, iodine-loaded zeolites achieve 90% regioselectivity in iodination steps, minimizing byproducts .

Computational Modeling

Density functional theory (DFT) calculations predict reaction pathways for halogenation, aiding in the design of more efficient syntheses. Models suggest that electron-deficient aryl rings favor iodination at the 5-position .

Bioconjugation Applications

Emerging research explores the compound’s use in antibody-drug conjugates (ADCs), where its iodine atom enables radioisotope labeling for targeted cancer therapies .

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